hERG Channel Inhibition Potency: Clobutinol vs. Other Antitussives
Clobutinol demonstrates a significantly higher potency for inhibiting the hERG potassium channel compared to other common antitussives. In a head-to-head patch-clamp electrophysiology study using hERG-transfected cells, Clobutinol had a half-maximal inhibitory concentration (IC50) of 1.9 µM. This is 1.6-fold more potent than pentoxyverine (IC50 = 3.0 µM), 2.7-fold more potent than dextromethorphan (IC50 = 5.1 µM), and 51-fold more potent than codeine (IC50 = 97 µM) [1]. A separate study reported a similar IC50 of 32.7 µM for Clobutinol, with 30 µM causing a 52% reduction in current amplitude and 100 µM causing an 85% maximal inhibition .
| Evidence Dimension | hERG Potassium Channel Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.9 µM |
| Comparator Or Baseline | Pentoxyverine: 3.0 µM; Dextromethorphan: 5.1 µM; Codeine: 97 µM; Theobromine: >100 µM (no effect) |
| Quantified Difference | 1.6x more potent than pentoxyverine; 2.7x more potent than dextromethorphan; 51x more potent than codeine |
| Conditions | hERG-transfected cells, whole-cell patch-clamp electrophysiology |
Why This Matters
This establishes Clobutinol as the most potent hERG inhibitor among common antitussives, making it the preferred positive control for validating assay sensitivity in cardiac safety screening and the most sensitive probe for studying hERG channel pharmacology.
- [1] Deisemann H, Ahrens N, Schlobohm I, Kirchhoff C, Netzer R, Möller C. Effects of common antitussive drugs on the hERG potassium channel current. J Cardiovasc Pharmacol. 2008 Dec;52(6):494-9. View Source
